Cyanuric chloride

描述

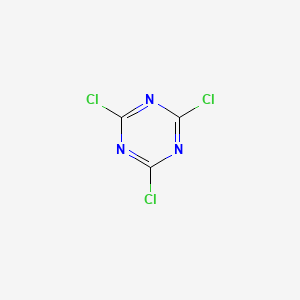

Structure

3D Structure

属性

IUPAC Name |

2,4,6-trichloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCLNQXLYJVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3 | |

| Record name | CYANURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyanuric chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanuric_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026799 | |

| Record name | 2,4,6-Trichloro-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanuric chloride appears as a colorless crystalline solid with a pungent odor. Melting point 146 °C. Density 1.32 g / cm3. Very slightly soluble in water. Toxic by ingestion and inhalation of vapors. Irritates skin and eyes. Used to make dyes., Dry Powder; Liquid, Colorless crystals with pungent odor; [ICSC] White powder; [MSDSonline], COLOURLESS CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | CYANURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °C, Boiling point: 194 °C at 764 mm Hg. Hydrolyzes in cold water. | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insol in water; sol in alcohol, Sol in chloroform, carbon tetrachloride, hot ether, dioxane, ketones, Solubility in water: reaction | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 20 °C/4 °C, 1.3 g/cm³ | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.36 (Air = 1), Relative vapor density (air = 1): 6.4 | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], Vapor pressure = 2 mm Hg at 70 °C, Vapor pressure, kPa at 70 °C: 0.3 | |

| Record name | Cyanuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Hydrolysis caused by improper handling can result in cyanuric acid impurities | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether or benzene, Colorless, monoclinic crystals from C6H6 | |

CAS No. |

108-77-0 | |

| Record name | CYANURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanuric chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloro-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanuric chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichloro-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANURIC ACID CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4L4QHD6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 154 °C | |

| Record name | CYANURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis Methodologies for Cyanuric Chloride

Industrial Production Routes and Optimization

The industrial synthesis of cyanuric chloride is a well-established process, primarily involving the chlorination of a cyanide source to form cyanogen (B1215507) chloride, which is then trimerized. chemcess.com The primary routes are distinguished by their initial cyanide source: hydrogen cyanide or sodium cyanide.

Reaction Steps:

HCN + Cl₂ → ClCN + HCl (ΔH = -89 kJ/mol)

3 ClCN → (CNCl)₃ (ΔH = -233 kJ/mol)

Enhancements to this route have focused on increasing yield, purity, and catalyst longevity. A key area of development has been the purification of the cyanogen chloride intermediate. It is known that the activated carbon catalyst used for trimerization has a limited service life of 4 to 8 weeks, a problem previously attributed to the moisture content of the cyanogen chloride. google.com To extend the catalyst's operational life, processes have been developed to pass the cyanogen chloride gas over materials like granular gamma aluminum oxide or sodium aluminum silicate (B1173343) before it enters the trimerization reactor. google.comgoogle.com This pre-purification step significantly increases the durability of the activated carbon catalyst, with operational times extending to 12 months without a discernible loss of activity. google.com

Further innovations include process integration, such as a one-step method where hydrogen cyanide and chlorine react directly in a body of liquid this compound. google.com This approach, conducted under pressure and at high temperatures, can eliminate the separate steps of producing and purifying cyanogen chloride. google.com

| Parameter | HCN Direct Liquefaction Process | HCN Gas-Phase Trimerization |

| Reactants | Hydrogen Cyanide, Chlorine | Cyanogen Chloride (from HCN + Cl₂) |

| Phase | Liquid | Gas |

| Catalyst | Optional (e.g., AlCl₃, BF₃) google.com | Activated Carbon google.comresearchgate.net |

| Temperature | 250°C to 400°C google.com | 300°C to 450°C google.com |

| Pressure | ~10 to 15 atmospheres google.com | Ambient or slightly elevated |

| Key Innovation | Direct conversion in a liquid this compound medium. google.com | Pre-purification of ClCN to extend catalyst life. google.comgoogle.com |

While less common than the HCN route, sodium cyanide (NaCN) serves as an alternative starting material for producing the cyanogen chloride intermediate. chemcess.comgoogle.comyoutube.com The core reaction involves treating an aqueous solution of sodium cyanide with chlorine gas. google.comyoutube.com

Reaction Step:

NaCN + Cl₂ → ClCN + NaCl

Developments in this area have focused on reactor technology to improve efficiency and control. One patented method utilizes a tubular reactor where liquid chlorine is mixed with a sodium cyanide aqueous solution. google.com This process allows for a short reaction residence time (10 to 600 seconds) and produces a pure cyanogen chloride gas after desorption and drying, which is then ready for trimerization. google.com The advantage of this route is that it uses commercially available sodium cyanide and simplifies the process by avoiding the need for pH adjustment and de-impurity operations. google.com

| Parameter | Tubular Reactor Process google.com |

| Reactants | Liquid Chlorine, Sodium Cyanide Aqueous Solution |

| **Molar Ratio (NaCN:Cl₂) ** | 1 : 0.9–1.2 |

| Initial Mixing Temp. | 20°C to 50°C |

| Reactor Temperature | 20°C to 60°C |

| Reactor Pressure | 0.1MPa to 2.0MPa |

| Residence Time | 10s to 600s |

Laboratory-Scale Synthetic Innovations

Research at the laboratory scale has explored novel catalytic systems and reaction conditions to refine the synthesis of this compound, often focusing on the critical trimerization step.

The trimerization of cyanogen chloride is a fundamental reaction for producing the this compound ring structure. rsc.orgthieme-connect.com While activated carbon is the industrial standard, research has investigated the mechanism and explored other catalysts. chemcess.comgoogle.comresearchgate.net The reaction proceeds via the cyclic combination of three cyanogen chloride molecules. youtube.com

Catalytic advancements aim to improve reaction rates and selectivity under milder conditions. Studies have explored a range of catalysts beyond simple activated carbon, including various metal chlorides and zeolites. chemcess.com The catalytic oxidation of cyanogen chloride has also been studied, indicating the complexity of its surface reactions. dtic.mildtic.mil The effectiveness of the catalyst is highly dependent on the purity of the cyanogen chloride feed, as impurities can poison the active sites. google.comgoogle.com Investigations into the chemisorption of cyanogen chloride on catalyst surfaces using advanced techniques like XPS, IR spectra, and DFT calculations have provided deeper mechanistic insights, showing that surface properties can be tuned to accelerate the desired reactions. escholarship.org

While the industrial standard for trimerization is a gas-phase reaction over a solid catalyst, liquid-phase methods offer alternative control parameters. chemcess.comgoogle.com It has been demonstrated that cyanogen chloride can be polymerized in the liquid phase using liquid this compound itself as a solvent, either with or without a catalyst. google.com This method operates at high pressure and temperatures ranging from 250°C to 400°C. google.com

In other laboratory-scale approaches, cyanogen chloride dissolved in organic solvents like benzene (B151609) or chloroform (B151607) can be trimerized using hydrogen chloride as a catalyst. chemcess.com The ability to control the stepwise substitution of chlorine atoms on the this compound ring with nucleophiles by carefully managing temperature (0–5 °C for the first, 30–50 °C for the second, and 70–100 °C for the third) highlights the controlled reactivity achievable in liquid-phase systems. chemcess.comnih.gov

The concept of metal-free catalysis is highly relevant to the standard industrial process, as activated carbon is a form of carbocatalyst. researchgate.net The long-standing use of activated carbon for cyanogen chloride trimerization is a prime example of industrial-scale metal-free catalysis. researchgate.net

Solid-state approaches are inherent to the gas-solid phase catalytic trimerization process. Furthermore, research into Covalent Triazine Polymers (CTPs) has demonstrated solvent-free solid-state methods, such as reacting this compound with urea (B33335) by heating at 140°C. rsc.org While this is a reaction of this compound rather than its synthesis, it underscores the feasibility of solid-state transformations involving the triazine ring. The synthesis of this compound itself is fundamentally a solid-state catalyzed process in its most common industrial form, representing a robust and long-established method that avoids the use of metal catalysts. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of Cyanuric Chloride

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive and versatile electrophilic building block, primarily utilized for its ability to undergo sequential nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov The reactivity of its three chlorine atoms can be precisely controlled, allowing for the stepwise introduction of various nucleophiles. nih.gov This controlled reactivity is a cornerstone of its application in synthesizing a wide range of derivatives, from dyes and pesticides to complex dendrimers and functional materials. nih.govwikipedia.org

The three chlorine atoms on the s-triazine ring of this compound can be replaced by nucleophiles in a stepwise manner. acs.org This sequential displacement is possible because the introduction of a nucleophile deactivates the ring towards subsequent substitutions. researchgate.netresearchgate.net As each electron-donating nucleophile replaces a chlorine atom, the electron density of the triazine ring increases, reducing the electrophilicity of the remaining carbon-chlorine bonds and making further attacks less favorable under the same conditions. researchgate.netmdpi.com

This decreasing reactivity allows for a high degree of chemoselectivity. By carefully controlling reaction conditions, particularly temperature, different nucleophiles can be introduced sequentially to create unsymmetrical, multifunctional triazine derivatives. rsc.orgresearchgate.net The general mechanism involves the attack of an electron-rich nucleophile (like an amine) on one of the electrophilic carbon atoms of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. rsc.orgresearchgate.net Aromaticity is then restored by the departure of a chloride ion, often facilitated by a base that neutralizes the liberated hydrochloric acid. rsc.org Computational studies suggest that for some nucleophiles, the Meisenheimer complex is actually a transition state rather than a stable intermediate, indicating a concerted process where nucleophilic addition and leaving group dissociation occur in a single step. rsc.orgnih.gov

This unique property, termed "orthogonal chemoselectivity," describes the ability to discriminate among the three reactive sites in a controlled order, making this compound a valuable trifunctional linker in synthetic chemistry. nih.govresearchgate.net

The rate and success of the SNAr reaction are heavily dependent on the structure, nucleophilicity, and steric properties of the attacking nucleophile. acs.org A wide variety of nucleophiles, including those with oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines), can react with this compound. nih.govrsc.org

Experimental and theoretical studies have established a preferential order of incorporation for different types of nucleophiles. Under mildly basic conditions, the general reactivity order is found to be alcohols > thiols > amines. nih.govresearchgate.net For instance, a specific study established the preferential substitution order as p-hydroxybenzaldehyde > 2-(pyridin-2-yl)ethanamine > aminoalkyl phosphoramidate. rsc.orgscilit.com However, the substitution pattern also depends on factors like the nucleophile's basic strength and steric hindrance. acs.org While amines are generally strong nucleophiles, their reaction can be controlled. Some amines can replace all three chlorine atoms even at 0°C, whereas others may only replace one even at 100°C, highlighting the nuanced role of the nucleophile's specific structure. dtic.mil

The presence of electron-withdrawing groups on the nucleophile, such as in trifluoroethanol, does not necessarily hinder the reaction; smooth formation of the corresponding esters has been observed. dtic.mil This demonstrates the high electrophilicity of the this compound core, which can accommodate a diverse range of nucleophilic partners.

Temperature is the most critical parameter for controlling the stepwise substitution of this compound. vjst.vn An empirical rule, frequently cited, dictates the general temperature ranges for sequential substitutions:

First substitution: Occurs at or below 0-5°C. researchgate.netvjst.vn

Second substitution: Occurs at room temperature, approximately 25-60°C. researchgate.netmdpi.com

Third substitution: Requires elevated temperatures, typically above 60°C and often in the range of 80-90°C. researchgate.netvjst.vn

This temperature dependence is a direct consequence of the decreasing reactivity of the triazine ring after each substitution. researchgate.netresearchgate.net Higher thermal energy is required to overcome the increased activation barrier for each subsequent nucleophilic attack. researchgate.net Computational analyses support these experimental observations, showing a consistent and progressive increase in the energy barrier for each step. The activation energy for the first substitution is calculated to be in the range of 2–8 kcal/mol, increasing to 9–15 kcal/mol for the second, and surpassing 15 kcal/mol for the third substitution. rsc.orgnih.gov This thermodependency is fundamental to the synthetic strategies that use this compound to build complex, precisely substituted molecules. rsc.orgnih.gov

| Substitution Step | Typical Reaction Temperature | Calculated Activation Energy Barrier (kcal/mol) | Ring Reactivity |

|---|---|---|---|

| First Chlorine Atom | 0–5 °C researchgate.netvjst.vn | 2–8 rsc.orgnih.gov | High |

| Second Chlorine Atom | 25–60 °C researchgate.netmdpi.com | 9–15 rsc.orgnih.gov | Moderate |

| Third Chlorine Atom | >60–90 °C researchgate.netvjst.vn | >15 rsc.orgnih.gov | Low |

Hydrolytic Stability and Degradation Pathways

While highly reactive towards a range of nucleophiles, this compound is also susceptible to hydrolysis, a competing reaction that can impact the yield of desired products. acs.orgchemcess.com The hydrolysis process itself involves the stepwise nucleophilic substitution of chlorine atoms by water or hydroxide (B78521) ions, ultimately leading to the formation of cyanuric acid. chemcess.comuzh.ch The rate and mechanism of this degradation are highly dependent on environmental conditions such as temperature and pH.

Kinetic studies of this compound hydrolysis have been conducted in aqueous or acetone/water systems, typically within a temperature range of 283.15 K (10°C) to 303.15 K (30°C). researchgate.netresearchgate.netscispace.com These investigations show a strong correlation between temperature and the rate of hydrolysis. acs.orgacs.org As the temperature increases, the rate of hydrolysis accelerates significantly.

For example, at a pH of 5, the conversion of this compound after one hour of reaction is only 3.3% at 283.15 K, but it increases dramatically to 34.9% at 303.15 K. acs.orgacs.org The effect is even more pronounced in alkaline solutions. At a pH of 8, the conversion after just 25 minutes rises from 8.8% at 283.15 K to 81.2% at 303.15 K. acs.orgacs.org This exothermic hydrolysis reaction can become uncontrollable if heat is not properly managed, especially in the presence of water-miscible solvents like acetone. chemcess.com

| pH | Temperature (K) | Reaction Time | Conversion (%) |

|---|---|---|---|

| 5 | 283.15 | 1 hour | 3.3 acs.orgacs.org |

| 303.15 | 34.9 acs.orgacs.org | ||

| 8 | 283.15 | 25 minutes | 8.8 acs.orgacs.org |

| 303.15 | 81.2 acs.orgacs.org |

The mechanism of this compound hydrolysis is distinctly dependent on the pH of the aqueous medium. researchgate.netscispace.com Kinetic data reveal a mechanistic switch from a unimolecular nucleophilic substitution (SN1) pathway in acidic conditions to a bimolecular nucleophilic substitution (SN2) pathway in alkaline conditions. researchgate.netacs.org

Acidic to Neutral Conditions (pH ≤ 6): In this range, the rate of hydrolysis is found to be independent of the pH value. researchgate.netresearchgate.netscispace.comacs.org This observation supports an SN1 mechanism, where the rate-determining step is the unimolecular dissociation of a chloride ion to form a carbocation intermediate, which is then rapidly attacked by water. researchgate.netacs.org The proposed kinetic model for this regime is:

−d(nA/v)/dt = 7.625 × 109e−69298/RTcA researchgate.netresearchgate.netscispace.com

Alkaline Conditions (pH ≥ 7): In this range, the hydrolysis rate increases with the pH, indicating that the concentration of the hydroxide ion (OH⁻) influences the reaction rate. researchgate.netresearchgate.netscispace.comacs.org This is characteristic of an SN2 mechanism, where the hydroxide ion acts as the nucleophile and attacks the carbon atom in a concerted step, displacing the chloride ion. researchgate.netacs.org The kinetic model for the alkaline situation is:

−d(nA/v)/dt = 7.112 × 1011e−59267/RTcAcB0.5 researchgate.netresearchgate.netscispace.com

This pH-dependent shift is crucial for controlling the side reaction of hydrolysis during synthesis. For many reactions, maintaining a slightly acidic or neutral pH (around 6-7) is optimal to minimize premature hydrolysis while still allowing the desired nucleophilic substitution to proceed. researchgate.net

| pH Range | Reaction Mechanism | Dependence on pH | Description |

|---|---|---|---|

| ≤ 6 (Acidic/Neutral) | SN1 (Unimolecular) researchgate.netscispace.comacs.org | Independent researchgate.netresearchgate.netacs.org | Rate is determined by the slow dissociation of a C-Cl bond. |

| ≥ 7 (Alkaline) | SN2 (Bimolecular) researchgate.netscispace.comacs.org | Dependent (Rate increases with pH) researchgate.netresearchgate.netacs.org | Rate is determined by the attack of a hydroxide ion nucleophile. |

Formation and Fate of Hydrolysis Products

This compound, also known as 2,4,6-trichloro-1,3,5-triazine (TCT), undergoes hydrolysis in the presence of water, leading to the stepwise substitution of its three chlorine atoms. The ultimate products of this reaction are cyanuric acid and three equivalents of hydrochloric acid. uzh.chacs.org This process is of significant mechanistic interest as its pathway is highly dependent on the pH of the aqueous solution. acs.orgresearchgate.netscispace.com

Kinetic studies have revealed that the hydrolysis proceeds via two different mechanisms depending on the acidity of the medium. acs.orgresearchgate.netscispace.com

At pH ≤ 6 (Acidic to Neutral Conditions): The hydrolysis rate is independent of the pH. researchgate.netscispace.comresearchgate.net This observation supports a unimolecular nucleophilic substitution (SN1) mechanism. acs.orgresearchgate.netscispace.com

At pH ≥ 7 (Alkaline Conditions): The rate of hydrolysis increases with an increase in pH. researchgate.netscispace.comresearchgate.net This pH dependency indicates a shift to a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgresearchgate.netscispace.com

The hydrolysis can generate partially substituted intermediates, such as 2,4-dichloro-6-hydroxy-s-triazine and 2-chloro-4,6-dihydroxy-s-triazine, before reaching the final product, cyanuric acid. acs.org The distinct reactivity of the chlorine atoms, with subsequent substitutions being progressively slower, allows for controlled reactions in synthetic applications. researchgate.net

| Condition | Predominant Mechanism | Rate Dependence |

|---|---|---|

| pH ≤ 6 | SN1 (Unimolecular Nucleophilic Substitution) | Independent of pH |

| pH ≥ 7 | SN2 (Bimolecular Nucleophilic Substitution) | Increases with increasing pH |

Catalytic and Activating Roles in Organic Transformations

A key feature of this compound's reactivity is its ability to act as a convenient and mild source for the in situ generation of hydrochloric acid (HCl). tandfonline.comingentaconnect.comresearchgate.net When trace amounts of water are present in a reaction mixture, this compound hydrolyzes to produce stoichiometric amounts of HCl and cyanuric acid. uzh.chnih.gov This controlled release of a strong Brønsted acid avoids the often harsh conditions associated with adding concentrated aqueous acids directly, which can be detrimental to sensitive substrates. youtube.com

This property has been effectively harnessed to catalyze a variety of acid-mediated organic transformations. tandfonline.com For example, the in situ generated HCl from this compound has been shown to efficiently catalyze the Ferrier rearrangement for the synthesis of 2,3-unsaturated O-glycosides. nih.gov In this reaction, the generated HCl protonates the substrate, facilitating the formation of a key cyclic allylic oxocarbenium ion intermediate. nih.gov Similarly, in the Pictet-Spengler reaction, the released HCl protonates an intermediate imine to form a more electrophilic iminium ion, which is crucial for the subsequent cyclization step. beilstein-journals.org This method positions this compound as a useful, metal-free, and eco-friendly organocatalyst for reactions requiring Brønsted acid catalysis. tandfonline.comingentaconnect.com

This compound has emerged as a versatile and efficient metal-free organocatalyst for a range of complex organic reactions. tandfonline.comresearchgate.net Its ability to activate functional groups and facilitate bond formation under mild conditions makes it a valuable tool in modern organic synthesis.

Beckmann Rearrangement: this compound is a highly effective catalyst for the Beckmann rearrangement, which transforms ketoximes into amides. researchgate.net This was the first reported example of a general organocatalytic Beckmann rearrangement. researchgate.net The reaction mechanism involves the activation of the oxime's hydroxyl group through a nucleophilic aromatic substitution onto the electron-deficient triazine ring. wikipedia.orglscollege.ac.in This is followed by the rearrangement and subsequent displacement of the product, regenerating the catalyst. wikipedia.org The catalytic activity of this compound can be enhanced with co-catalysts like zinc chloride (ZnCl₂) or by performing the reaction in ionic liquids. researchgate.netlscollege.ac.in Theoretical studies confirm that HCl generated during the reaction plays a critical role in lowering the activation energy for the rearrangement. jst.go.jp

| Substrate (Ketoxime) | Catalyst System | Product (Amide/Lactam) | Yield | Reference |

|---|---|---|---|---|

| Cyclododecanone oxime | This compound (0.5 mol%), ZnCl₂ (1 mol%) | Laurolactam (Nylon-12 monomer) | Quantitative | wikipedia.org |

| Cyclohexanone oxime | This compound (20 mol%) | ε-Caprolactam (Nylon 6 monomer) | Quantitative | researchgate.net |

| Acetophenone oxime | This compound (1 mol%), ZnCl₂ (2 mol%) | Acetanilide | 97% | researchgate.net |

| Benzophenone oxime | This compound (2 mol%), MnCl₂·4H₂O (2 mol%) | Benzanilide | 96% | researchgate.net |

Lossen Rearrangement: this compound also serves as an efficient promoter for the Lossen rearrangement, which converts hydroxamic acids into isocyanates. researchgate.netresearchgate.net These isocyanate intermediates can be trapped in situ with various nucleophiles, such as alcohols or amines, to produce carbamates, ureas, and thiocarbamates in good yields. researchgate.net The role of this compound is to activate the oxygen atom of the hydroxamic acid, facilitating the rearrangement. researchgate.net This methodology provides a direct route from hydroxamic acids to a diverse range of important functional groups under mild conditions. researchgate.netorganic-chemistry.org

This compound has proven to be an effective catalyst for the Biginelli reaction, a one-pot, three-component condensation used to synthesize dihydropyrimidinones (DHPMs) and their thio-analogs. figshare.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Using a catalytic amount of this compound provides an efficient and improved modification to the classical Biginelli protocol, offering high yields, shorter reaction times, and a simple work-up procedure. The reaction proceeds smoothly under neutral conditions, often at room temperature or with gentle heating, and accommodates a wide variety of substrates. figshare.com While aromatic aldehydes show good reactivity, aliphatic aldehydes tend to be less reactive under these conditions. figshare.com

Suzuki Coupling: In the context of the Suzuki-Miyaura coupling reaction, this compound is not typically used as a direct catalyst. Instead, its triazine core serves as a versatile and robust scaffold or linker for immobilizing the active palladium catalyst. nih.govthieme-connect.com For example, palladium nanoparticles have been supported on this compound-modified metal-organic frameworks (MOFs) or graphene oxide. nih.govthieme-connect.com These heterogeneous catalytic systems demonstrate high efficiency and reusability in the C-C bond-forming reaction between aryl halides and boronic acids. nih.govthieme-connect.com Additionally, the stepwise nucleophilic substitution on the this compound ring allows for the synthesis of unsymmetrical triaryl-s-triazines via sequential Suzuki couplings. researchgate.netresearchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound (a Mannich base) from an amine, an aldehyde (like formaldehyde), and a compound with an acidic α-proton (such as a ketone). wikipedia.orglibretexts.org The mechanism proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone. wikipedia.orglibretexts.org While this compound is listed as a catalyst for the Mannich reaction, its specific role often involves the in situ generation of HCl, which catalyzes the formation of the crucial iminium ion intermediate. researchgate.netwikipedia.org

Pictet-Spengler Reaction: this compound is a mild and highly efficient catalyst for the Pictet-Spengler reaction, a key transformation for synthesizing tetrahydro-β-carbolines. beilstein-journals.orgresearchgate.netbeilstein-journals.org The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by a ring-closing cyclization. beilstein-journals.orgnih.gov The catalytic role of this compound is attributed to its ability to generate HCl in situ, which protonates the intermediate imine to form an iminium ion. beilstein-journals.org This enhances the electrophilicity and drives the rate-limiting 6-endo cyclization. beilstein-journals.org A significant advantage of this method is its effectiveness with both electron-withdrawing and electron-donating aldehydes, a challenge for many traditional Brønsted acid catalysts. beilstein-journals.orgscite.ai

Latent Catalysis in Polymerization Processes

This compound has been identified as an effective latent catalyst, particularly in the ring-opening polymerization (ROP) of 1,3-benzoxazines. researchgate.net A key advantage of a latent catalyst is its ability to remain dormant until activated by a specific trigger, such as heat, allowing for better control over the initiation of polymerization. researchgate.net

Dynamic scanning calorimetry (DSC) studies have demonstrated that this compound can lower the onset ROP temperatures of model benzoxazine (B1645224) compounds by as much as 75 °C. researchgate.net The latent nature of the catalysis was confirmed spectroscopically using 1H NMR and FTIR, which showed that the this compound remains inactive at room temperature and only becomes active upon reaching a specific activation temperature. researchgate.net This characteristic is highly valuable in processes where a mixture must be prepared and stored before polymerization is desired. Furthermore, analysis of the resulting polybenzoxazines showed that the use of this compound as a catalyst did not significantly alter the thermal properties of the polymers, including their initial degradation temperatures and char yields at 800 °C, when compared to their uncatalyzed counterparts. researchgate.net

Immobilization of Catalysts onto Solid Supports

The unique reactivity of this compound makes it a highly effective and versatile linker for immobilizing catalysts onto solid supports. rsc.orgnih.gov This process is crucial for developing heterogeneous catalysts, which are favored in industrial applications for their ease of separation from reaction products and potential for recycling. rsc.orgrsc.org The three chlorine atoms on the triazine ring of this compound exhibit differential reactivity, allowing for stepwise nucleophilic substitution at controlled temperatures (typically 0 °C, room temperature, and higher temperatures for the first, second, and third substitutions, respectively). nih.govtaylorandfrancis.comresearchgate.net This chemoselectivity provides a robust platform for covalently attaching a wide range of molecules, including enzymes and other catalysts, to various supports. nih.govresearchgate.net

A prominent example is the immobilization of the enzyme pectinase (B1165727) onto chitosan-grafted magnetic nanoparticles (Fe₃O₄@Ch). nih.gov In this process, the support is first functionalized with this compound, creating an activated surface (Fe₃O₄@Ch-CC). The pectinase is then covalently conjugated to this surface. nih.gov The results of this immobilization are significant:

Enhanced Stability: The immobilized pectinase demonstrated superior storage stability, retaining 74% of its initial activity after 75 days at 4 °C, compared to only 43% for the free enzyme. nih.gov

Reusability: The immobilized catalyst showed excellent functional reuse, retaining about 60% of its initial catalytic activity even after 13 reaction cycles. nih.gov

Improved Performance: The immobilized enzyme performed better over wider ranges of pH and temperature compared to its free counterpart. nih.gov

This strategy of using this compound as a coupling agent highlights its utility in creating stable, robust, and reusable biocatalyst systems. nih.gov

| Parameter | Free Pectinase | Immobilized Pectinase |

|---|---|---|

| Activity Retention after 75 days at 4°C | 43% | 74% |

| Activity Retention after 13 Cycles | N/A | ~60% |

| Optimum pH | 4.5 | 4.5 |

| Optimum Temperature | 40°C | 40°C |

Synthesis and Characterization of Cyanuric Chloride Derivatives

Design Principles for Functionalized Triazine Derivatives

The design of functionalized triazine derivatives hinges on the strategic manipulation of the electrophilic nature of the carbon atoms in the triazine ring. The reactivity of the three chlorine atoms in cyanuric chloride is temperature-dependent, a principle that is fundamental to its synthetic applications. researchgate.netmdpi.com This thermally controlled reactivity enables the stepwise and selective replacement of the chlorine atoms with various nucleophiles. nih.gov

An empirical rule often cited is that the monosubstitution of this compound typically occurs at temperatures at or below 0°C. researchgate.net Disubstitution is generally achieved at room temperature, while complete trisubstitution requires higher temperatures, often above 60°C. researchgate.net This graduated reactivity allows for the synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of control. researchgate.netresearchgate.net

The introduction of different nucleophiles, such as amines, alcohols, and thiols, alters the electronic properties of the triazine ring. nih.gov As each chlorine atom is replaced, the electron density of the ring increases, which in turn decreases the reactivity of the remaining chlorine atoms. nih.gov This effect necessitates harsher reaction conditions for subsequent substitutions. nih.gov The choice of nucleophile and the sequence of their introduction are critical design considerations that dictate the final structure and properties of the functionalized triazine derivative. For instance, in the synthesis of derivatives with both oxygen and nitrogen nucleophiles, it is often crucial to introduce the oxygen-containing group first, as it is difficult to substitute other nucleophiles once an amine has been incorporated. nih.gov

The versatility of this compound as a linker molecule is also a key design principle. nih.gov It can be used to create a diverse library of compounds, including lipids with varied head groups for applications like liposomal delivery. nih.gov Furthermore, the "donor-acceptor" approach in molecular engineering has driven the synthesis of numerous derivatives with specific optoelectronic properties by functionalizing the triazine core with electron-donating and electron-accepting moieties. researchgate.net

Synthetic Strategies for Mono-, Di-, and Tri-substituted Derivatives

The synthesis of mono-, di-, and tri-substituted derivatives of this compound is primarily achieved through sequential nucleophilic aromatic substitution reactions. The ability to control the extent of substitution by carefully managing the reaction temperature is a cornerstone of these synthetic strategies. researchgate.netmdpi.com This allows for the creation of both symmetrical and unsymmetrical triazine derivatives. mdpi.com

The general approach involves reacting this compound with a nucleophile in the presence of a base, which serves to neutralize the hydrogen chloride byproduct. researchgate.net Common bases used include sodium carbonate, sodium bicarbonate, sodium hydroxide (B78521), and tertiary amines. researchgate.net The choice of solvent also plays a significant role in the reaction outcome. researchgate.net

For instance, monosubstituted products can be reliably synthesized by carrying out the reaction at 0°C or below. researchgate.net To achieve disubstitution, the reaction temperature is typically raised to room temperature. researchgate.netnih.gov Finally, forcing conditions, such as heating to 60°C or higher, are employed to replace the third chlorine atom and obtain a trisubstituted derivative. researchgate.net Microwave-assisted synthesis and ultrasonication have also been explored as methods to accelerate these reactions and improve yields, often under greener conditions. mdpi.comnih.gov

Table 1: Temperature-Controlled Substitution of this compound

| Degree of Substitution | Typical Reaction Temperature |

|---|---|

| Mono-substitution | ≤ 0°C |

| Di-substitution | Room Temperature |

| Tri-substitution | ≥ 60°C |

This table is based on the general empirical rule for the stepwise substitution of this compound. researchgate.net

The reaction of this compound with primary and secondary amines is a widely used method for preparing a vast range of nitrogen-containing triazine derivatives. dtic.mil The substitution pattern is governed by the stepwise replacement of the chlorine atoms, which can be controlled by temperature. dtic.mil However, the general rule of thumb that the first chlorine is replaced at 0°C, the second at 30-50°C, and the third at 90-100°C is an oversimplification, as some amines can replace all three chlorines at 0°C, while others may only replace one even at elevated temperatures. dtic.mil

The synthesis of disubstituted derivatives with two different amine groups can be achieved through sequential additions at controlled temperatures. nih.gov For example, reacting this compound first with one amine at a low temperature to yield a monosubstituted intermediate, followed by reaction with a second amine at a higher temperature, allows for the preparation of unsymmetrical diamino-substituted triazines. nih.gov The synthesis of trisubstituted derivatives can be accomplished by reacting a disubstituted intermediate with a third amine, often requiring reflux or microwave heating. nih.gov

The nature of the amine also influences the reaction. For example, hindered amines may require more forcing conditions to react. nih.gov The use of solid-phase synthesis has also been employed, where this compound is attached to a resin, allowing for the sequential addition of different amines and subsequent cleavage to yield the final trisubstituted product. researchgate.net

This compound readily reacts with alcohols and thiols, or their corresponding alkoxides and thiolates, to form alkoxy and thioether derivatives, respectively. dtic.mil The synthesis of these derivatives also follows the principle of stepwise substitution, with the reactivity of the chlorine atoms being sufficiently high to be displaced by these nucleophiles. dtic.mil

Completely substituted products have been obtained by reacting this compound with various alcohols, including trifluoroethanol and tribromoethanol. dtic.mil The reaction with alcohols is often carried out in the presence of a base, such as sodium hydroxide or sodium carbonate, to facilitate the reaction. dtic.mil The synthesis of mixed derivatives containing both alkoxy and amino groups is also possible. In such cases, the alkoxide is typically reacted first, followed by the amine, to produce chloro-alkoxy-amino-s-triazines. nih.gov

Similarly, thiols and their alkali metal salts react with this compound to yield thio-substituted triazines. dtic.mil A direct synthesis of thiolesters has been described using this compound as a reagent to react carboxylic acids with thiols under mild conditions. researchgate.net The synthesis of derivatives containing two different donating groups, such as amines and thiols, can be achieved by the sequential addition of each nucleophile while carefully controlling the reaction temperature. nih.gov

The incorporation of heterocyclic rings onto the triazine core is a significant strategy for creating derivatives with diverse chemical and biological properties. This is achieved by using nucleophiles that contain a heterocyclic moiety. For example, amines containing imidazole, piperidine (B6355638), morpholine (B109124), and pyrazole (B372694) rings have been successfully reacted with this compound to produce mono-, di-, and tri-substituted derivatives. nih.govmdpi.com

The synthesis of these derivatives follows the same principles of sequential nucleophilic substitution. For instance, disubstituted s-triazine derivatives have been synthesized using morpholine and piperidine as nucleophiles, with the first chlorine replacement occurring at 0°C and the second at room temperature. nih.gov The resulting monochloro-disubstituted triazine can then be reacted with another heterocyclic nucleophile to yield a trisubstituted product. nih.gov

The reaction of this compound with 2-amino-N-substituted benzamides in the presence of a mild base has been used to prepare 2-amino-3-substituted quinazolin-4(3H)-ones, demonstrating the formation of a new heterocyclic ring system fused to the triazine precursor. researchgate.net The incorporation of phenothiazine, a sulfur- and nitrogen-containing heterocycle, has also been achieved, leading to materials with interesting optoelectronic properties. researchgate.net

Macromolecular Architectures and Polymers

This compound is a key monomer in the synthesis of various macromolecular architectures, most notably Covalent Triazine Polymers (CTPs). researchgate.netrsc.org Its trifunctional nature allows for the formation of highly cross-linked and porous polymer networks. researchgate.net The inherent nitrogen-rich and stable triazine rings contribute to the desirable properties of these polymers. researchgate.netrsc.org

Covalent Triazine Polymers (CTPs) are a class of porous organic polymers composed of 1,3,5-triazine (B166579) repeating units. researchgate.netrsc.org The synthesis of CTPs from this compound can be achieved through several methods, including nucleophilic substitution polymerization and Friedel-Crafts reactions. researchgate.netresearchgate.net

In nucleophilic substitution polymerization, this compound acts as an electrophile and reacts with C2 or C3 symmetric amines or alcohols. rsc.org The polymerization proceeds through the stepwise replacement of the three chlorine atoms, leading to the formation of a cross-linked polymer network. rsc.org A base is typically used to neutralize the HCl byproduct. rsc.org A variety of amines and alcohols have been used as comonomers, resulting in a wide range of CTPs with different functionalities and properties. rsc.org

Friedel-Crafts reactions provide another route to CTPs. In this method, this compound is reacted with aromatic compounds in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. researchgate.net This results in the formation of C-C bonds between the triazine ring and the aromatic linkers, creating a robust and porous polymer structure. researchgate.net The choice of the aromatic linker allows for tuning the porosity and surface area of the resulting CTP. researchgate.net The structural diversity of CTPs arises from the wide variety of monomers that can be copolymerized with this compound, leading to materials with tailored properties for applications in areas like gas storage and catalysis. rsc.orgrsc.org

Cross-linking Applications in Polymer Synthesis

This compound (2,4,6-trichloro-1,3,5-triazine) is a highly effective cross-linking agent due to its three reactive chlorine atoms, which can undergo sequential nucleophilic substitution reactions. uib.no This trifunctionality allows it to connect different polymer chains, forming a three-dimensional network that enhances the mechanical and thermal properties of the resulting material. vjst.vn The reactivity of each chlorine atom is temperature-dependent, allowing for controlled, step-by-step cross-linking. Generally, the first substitution occurs at temperatures around 0°C, the second at room temperature, and the third requires temperatures above 60°C. vjst.vn

This controlled reactivity is exploited in various applications. For instance, this compound is used as an activator for cross-linking carboxylated polymers, such as modified cellulose (B213188), in aqueous solutions. google.com In this process, when combined with a polyamine, this compound facilitates the formation of stable amide bonds that can bridge two or more carboxylated polymer chains (intermolecular cross-linking) or create loops within a single chain (intramolecular cross-linking). google.com

Another significant application is in the fabrication of nanofiltration (NF) membranes through interfacial polymerization. mdpi.com In this technique, a porous support membrane is treated with an aqueous solution of a polyamine (like polyethyleneimine, PEI) and an organic solution of this compound. mdpi.comutwente.nl The reaction at the interface between the two immiscible liquids forms a thin, dense, and highly cross-linked polyamide-like active layer. mdpi.com The this compound acts as the cross-linker, reacting with the amine groups of the PEI to build the selective barrier of the membrane, which demonstrates excellent chemical resistance, particularly in acidic conditions. mdpi.com The degree of cross-linking, and thus the membrane's performance, can be tuned by adjusting the concentration of this compound. mdpi.com

The introduction of the triazine ring via this compound cross-linking can also be used to introduce specific interactions, such as hydrogen bonding, into the polymer backbone. By reacting this compound with a diamine, a polymer can be synthesized where the triazine ring's nitrogen atoms act as proton acceptors and the amino group's hydrogens act as proton donors, enhancing the material's mechanical properties. vjst.vn

Star-Shaped and Dendrimeric Structures

The trifunctional nature of this compound makes it an ideal core molecule or branching unit for the synthesis of complex macromolecular architectures like star-shaped polymers and dendrimers. nih.govresearchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The vast majority of triazine-based dendrimers are synthesized via sequential nucleophilic aromatic substitution reactions on this compound. nih.gov

The synthesis can be performed using a divergent method, where successive generations of monomers are added outwards from the central this compound core. researchgate.net For example, triazine dendrimers have been synthesized using this compound as the core and diethanolamine (B148213) as the branching unit. researchgate.net The differential reactivity of the chlorine atoms on the triazine ring is key to this process, allowing for controlled, stepwise growth of the dendritic structure. This method avoids the need for complex protecting group chemistry that is often required in the synthesis of other types of dendrimers. researchgate.net

These triazine-based dendritic structures are investigated for a variety of applications. Their well-defined cavities and high density of surface functional groups make them suitable for use as drug delivery carriers. nih.gov For instance, novel dendritic star-shaped zwitterionic polymers have been created by first preparing a polyamidoamine (PAMAM) dendrimer and then using it to initiate the polymerization of other monomers, resulting in a star-like structure. nih.gov Such architectures have been shown to be effective carriers for anticancer agents. nih.gov Similarly, triazine dendrimers have been developed to increase the aqueous solubility of hydrophobic drugs. researchgate.net

The synthetic versatility of this compound also allows for the creation of dendrimers with a high degree of functional group diversity, where different nucleophiles can be selectively introduced at different stages of the synthesis. nih.gov

Functionalized Polymeric Materials (e.g., Polyvinyl this compound)

This compound and its derivatives are used to chemically modify existing polymers to impart new functionalities. A common target for such modification is Poly(vinyl chloride) (PVC), one of the world's most produced thermoplastic materials. scirp.org While a compound named "Polyvinyl this compound" is not standard, the term refers to PVC that has been functionalized through reactions involving this compound or its derivatives. This is a post-polymerization modification strategy aimed at enhancing properties like thermal stability or photo-resistance, or for introducing reactive sites for further functionalization. nih.govmdpi.com

The process often involves nucleophilic substitution of the chlorine atoms on the PVC backbone, though this can be challenging. A more common approach is to first react PVC with a suitable nucleophile, such as a diamine like ethylene (B1197577) diamine, to introduce reactive amino groups onto the polymer chain. scirp.orgmdpi.com These amino-functionalized PVC chains can then be reacted with other molecules. For example, they can be reacted with aldehydes to form Schiff base moieties, which can improve the photo-stability of the PVC by providing a mechanism to dissipate UV energy. mdpi.com

The chlorine atoms of this compound itself are highly reactive toward nucleophiles like amines. vjst.vn This reactivity allows this compound to be used as a linker to attach various functional molecules to a polymer backbone that has been pre-functionalized with nucleophilic groups. The goal of these modifications is often to upcycle or repurpose PVC waste into more valuable materials by changing its chemical identity. nih.govresearchgate.net The introduction of aromatic groups or other functionalities can transform the properties of the original polymer. researchgate.net

Advanced Characterization Techniques for Derivatives

Spectroscopic Analysis (NMR, FTIR, UV-Vis)

Spectroscopic techniques are essential for confirming the successful synthesis and for elucidating the structure of this compound derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to monitor the progress of substitution reactions involving this compound. The spectrum of this compound itself shows characteristic absorption bands for the triazine ring stretch (e.g., at 1171 and 1265 cm⁻¹) and a strong band for the C-Cl stretch (around 844 cm⁻¹). vjst.vn During the synthesis of a derivative, the disappearance or reduction of the C-Cl absorption band is a clear indicator that the chlorine atoms have been substituted. vjst.vn Concurrently, new characteristic peaks appear, confirming the introduction of the new functional group. For example, when this compound reacts with an amine, a new peak corresponding to the N-H secondary amine appears (e.g., at 1571 cm⁻¹). vjst.vn In the modification of PVC with amines, the disappearance of the -NH₂ stretching frequencies from the amine reactant also indicates a successful reaction. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹H NMR is used to identify the protons in the newly attached functional groups. For instance, in a polymer formed by reacting this compound with polypropylene (B1209903) oxide di-amine, the ¹H NMR spectrum can confirm the structure of the resulting polymer backbone. vjst.vn Similarly, in modified PVC containing Schiff bases, ¹H NMR is used to confirm the structure and to calculate the percentage of modification by comparing the integration of signals from the original polymer and the new moieties. mdpi.com¹³C NMR is used to identify the carbon atoms in the triazine ring and in the substituent groups, providing further confirmation of the derivative's structure. nih.gov

UV-Visible (UV-Vis) Spectroscopy is used to study the optical properties of the synthesized derivatives. The modification of PVC with different amines leads to the formation of new polymers whose optical properties can be characterized by UV-Vis spectrophotometry in the 200-400 nm region. scirp.org

| Technique | Application for this compound Derivatives | Typical Observations | Citations |

| FTIR | Confirming nucleophilic substitution | Disappearance of C-Cl stretch (e.g., ~844 cm⁻¹); Appearance of new bands (e.g., N-H, C-N) | vjst.vnscirp.org |

| ¹H NMR | Structural confirmation & quantification | Appearance of chemical shifts for protons in new functional groups; Integration used to determine modification % | vjst.vnmdpi.com |

| ¹³C NMR | Structural confirmation | Identification of carbon signals from the triazine ring and attached substituents | nih.gov |

| UV-Vis | Studying optical properties | Analysis of absorption bands in the UV-visible region for new polymer derivatives | scirp.org |

Thermal Analysis (DSC, TGA)

Thermal analysis techniques are crucial for evaluating the thermal stability and behavior of polymers derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. kohan.com.tw This is used to determine the thermal stability of the polymer derivatives. The TGA curve shows the temperature at which the material begins to decompose (onset of decomposition) and provides a profile of the mass loss over time. researchgate.net For example, TGA can be used to study the decomposition of complex macromolecular systems like hydrogen cyanide polymers, identifying the release of volatile products at different temperatures. researchgate.net It is a key method for comparing the stability of a modified polymer to the original, unmodified material. kohan.com.tw

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mt.com DSC is used to identify various thermal transitions in a polymer. kohan.com.tw These include:

Glass Transition (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Crystallization (Tc): An exothermic event where a polymer organizes into a crystalline structure. This can occur upon cooling from a melt or during heating (cold crystallization).

Melting (Tm): An endothermic event where a crystalline polymer transitions to a viscous liquid state.

By analyzing the DSC thermogram, researchers can understand the thermal history of the polymer and how modification with this compound derivatives affects its physical properties and processing characteristics. mt.com For example, DSC has been used to evaluate the thermal behavior of HCN polymers and other complex macromolecules. researchgate.net

| Technique | Property Measured | Information Gained for this compound Derivatives | Citations |

| TGA | Mass vs. Temperature | Decomposition temperature, thermal stability, release of volatile products | kohan.com.twresearchgate.net |

| DSC | Heat Flow vs. Temperature | Glass transition (Tg), melting point (Tm), crystallization temperature (Tc), thermal history | researchgate.netmt.com |

Morphological and Structural Elucidation

Beyond spectroscopy, other techniques are used to understand the physical form and structure of this compound derivatives, especially when they are fabricated into materials like films or membranes.

Microscopy Techniques are used to visualize the surface and structure of the synthesized materials at a micro or nano scale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. It has been used to examine the morphology of polyamine nanofiltration membranes formed using this compound as a cross-linker. utwente.nl SEM images can reveal whether the resulting polymer layer is continuous, rough, or porous. utwente.nl It is also used to investigate the surface morphology of modified PVC films to see how the surface changes after modification and exposure to UV light. mdpi.com

Atomic Force Microscopy (AFM) is another high-resolution imaging technique that can provide three-dimensional surface information. It is used to study the surface of polymer films, providing data on roughness and other topographical features. mdpi.com

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. In the synthesis of a triazine-based polymer from this compound and a diamine, GPC can be used to observe the molecular weight of the polymer, confirming that polymerization has occurred to extend the polymer backbone. vjst.vn

| Technique | Purpose | Information Obtained | Citations |

| SEM | Surface Imaging | Visualizes surface topography, roughness, and continuity of films and membranes. | utwente.nlmdpi.com |

| AFM | Surface Imaging | Provides 3D topographical data and surface roughness measurements of polymer films. | mdpi.com |

| GPC | Molecular Weight Analysis | Determines the average molecular weight and molecular weight distribution of synthesized polymers. | vjst.vn |

Advanced Applications of Cyanuric Chloride and Its Derivatives in Research

Organic Synthesis Reagent Development

The reactivity of cyanuric chloride's chlorine atoms, which can be substituted sequentially under controlled temperature conditions, makes it a highly valuable reagent in organic synthesis. vjst.vnnih.gov It facilitates a range of transformations, from simple functional group conversions to the construction of intricate molecular architectures. tandfonline.com

Selective Functional Group Transformations (e.g., Alcohol to Alkyl Chloride, Carboxylic Acid to Acyl Chloride)

This compound is an effective reagent for the conversion of alcohols and carboxylic acids into their corresponding chlorides. atamanchemicals.comwikipedia.org This transformation is pivotal in synthetic organic chemistry, generating important precursors for further reactions. tennessee.edu

The complex formed between this compound (TCT) and N,N-dimethylformamide (DMF) is particularly mild and efficient for converting primary alcohols into alkyl chlorides at room temperature. mdma.ch This method is advantageous as it avoids the harsh conditions or problematic byproducts associated with other reagents like thionyl chloride or phosphorus halides. mdma.ch Research has demonstrated the successful conversion of various alcohols, including complex β-amino alcohols, into the corresponding chlorides with high yields. mdma.ch The process is chemoselective for primary alcohols and can be applied to optically active carbinols without significant racemization. mdma.ch

Similarly, this compound is used to activate carboxylic acids, converting them into acyl chlorides. wikipedia.orgmdma.ch This reaction typically proceeds by treating the carboxylic acid with this compound in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as acetone. mdma.ch The resulting acyl chloride can be used in situ for subsequent reactions like esterification or amidation. mdma.ch This method serves as a valuable alternative to traditional amidation procedures that require the often cumbersome or hazardous preparation of acid chlorides. acs.org

Table 1: Selective Functional Group Transformations using this compound

| Transformation | Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|